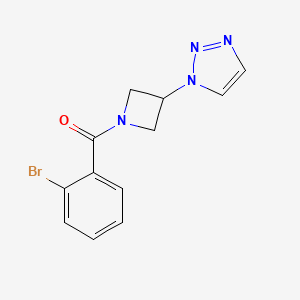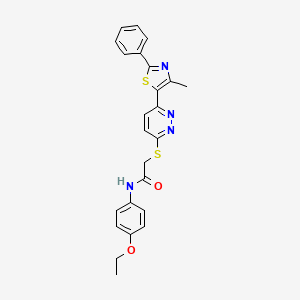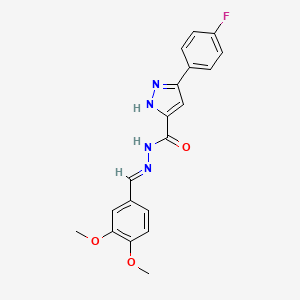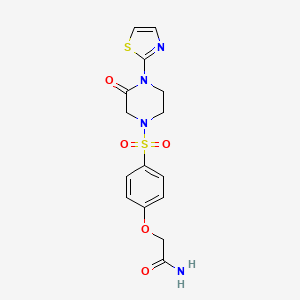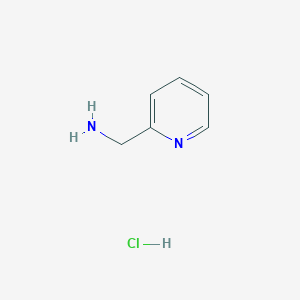![molecular formula C23H27FN2O5S B2481934 (2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946344-53-2](/img/structure/B2481934.png)
(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, each contributing to the final molecular structure. For example, the synthesis of similar compounds has involved acylation, Grignard reactions, etherification, and subsequent salt formation processes to achieve the desired molecular architecture, as demonstrated in studies on related compounds with significant antiestrogenic and antihypertensive activities (Jones et al., 1979); (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of organic compounds is critical for understanding their chemical behavior and interactions. X-ray crystallography has been a valuable tool in determining the structure of complex molecules, providing insights into the spatial arrangement of atoms and the conformation of the molecule. For instance, studies on related compounds have elucidated their crystal structures, revealing the arrangement of functional groups and the overall molecular geometry (Nagaraju et al., 2018).
Chemical Reactions and Properties
The reactivity of a molecule is defined by its functional groups and molecular structure. For example, the presence of sulfonyl, ether, and ketone groups can influence a compound's participation in nucleophilic and electrophilic reactions. Research into similar molecules has demonstrated their reactivity towards various chemical transformations, including reductions, cyclizations, and nucleophilic additions, showcasing the diverse chemical properties these molecules can exhibit (Evans, 2007).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are essential for their characterization and application. These properties are influenced by the molecule's molecular weight, polarity, and intermolecular forces. For compounds within the same family, studies have detailed their crystallization, solubility in various solvents, and thermal stability, providing a foundation for understanding their physical behavior (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of a compound are intrinsically linked to its molecular structure. The electron distribution within the molecule, the presence of electron-donating or electron-withdrawing groups, and the molecule's overall stability contribute to its chemical reactivity. Investigations into related molecules have explored their potential as antimicrobial agents, highlighting the role of their chemical structure in biological activity (Nagamani et al., 2018).
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to (2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, were synthesized and evaluated for antihypertensive activity. Specifically, certain derivatives displayed significant alpha-adrenergic blockade potential, suggesting their utility in the treatment of hypertension. However, it was noted that orthostatic hypotension, a potential side effect, was a concern at therapeutically effective doses (Caroon et al., 1981).
Potential as Non-peptide Tachykinin NK2 Receptor Antagonists
Compounds structurally similar to the compound have been synthesized and investigated for their affinity to the tachykinin NK2 receptor. These studies found that certain spiropiperidine derivatives acted as potent NK2 receptor antagonists, exhibiting significant antagonist activity against NK2 receptor-mediated bronchoconstriction in guinea pigs. These findings imply the potential therapeutic application of these compounds in respiratory conditions (Smith et al., 1995).
Supramolecular Arrangements and Molecular Structure
Studies on related structures have focused on understanding the supramolecular arrangements and molecular dimensions, particularly noting the importance of non-covalent interactions such as lone pair-π interaction and halogen bonding in their crystal packing. This research provides insight into the structural characteristics that might influence the biological activity and stability of these compounds (Sharma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-3-30-21-7-5-4-6-19(21)22(27)25-12-10-23(11-13-25)26(14-15-31-23)32(28,29)18-8-9-20(24)17(2)16-18/h4-9,16H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIVNIVJKPBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
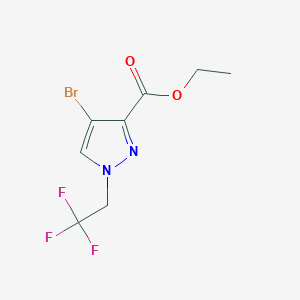
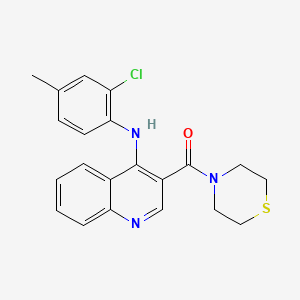
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
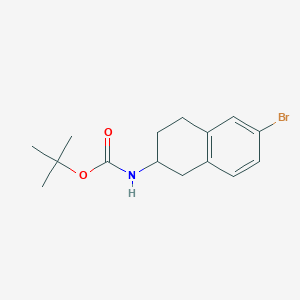
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)

